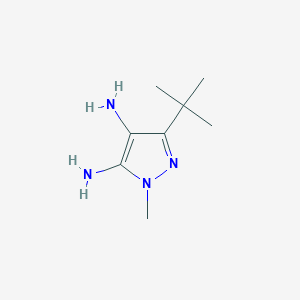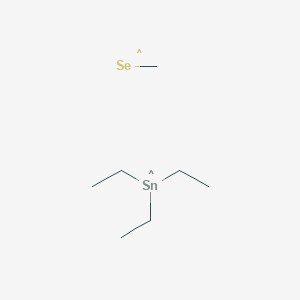
Methylselanyl--triethylstannyl (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylselanyl–triethylstannyl (1/1) is an organometallic compound that contains both selenium and tin atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–triethylstannyl (1/1) typically involves the reaction of methylselanyl compounds with triethylstannyl reagents. One common method is the reaction of methylselanyl chloride with triethylstannyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of Methylselanyl–triethylstannyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methylselanyl–triethylstannyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and triethylstannyl oxide.
Reduction: Reduction reactions can convert the compound into simpler organotin and organoselenium compounds.
Substitution: The selenium and tin atoms can be substituted with other functional groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium dioxide and triethylstannyl oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
科学研究应用
Methylselanyl–triethylstannyl (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium and tin atoms into organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用机制
The mechanism of action of Methylselanyl–triethylstannyl (1/1) involves its interaction with molecular targets such as enzymes and cellular components. The selenium and tin atoms can form bonds with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, resulting in the compound’s observed biological activities.
相似化合物的比较
Similar Compounds
Similar compounds to Methylselanyl–triethylstannyl (1/1) include other organoselenium and organotin compounds, such as:
- Methylselanyl–trimethylstannyl
- Ethylselanyl–triethylstannyl
- Phenylselanyl–triethylstannyl
Uniqueness
Methylselanyl–triethylstannyl (1/1) is unique due to the specific combination of selenium and tin atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.
属性
分子式 |
C7H18SeSn |
|---|---|
分子量 |
299.90 g/mol |
InChI |
InChI=1S/3C2H5.CH3Se.Sn/c4*1-2;/h3*1H2,2H3;1H3; |
InChI 键 |
VOIZJCZJRJIDEI-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)CC.C[Se] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


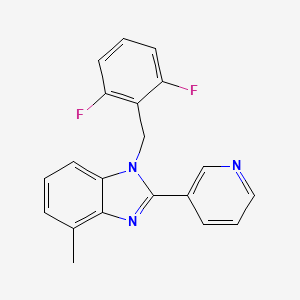


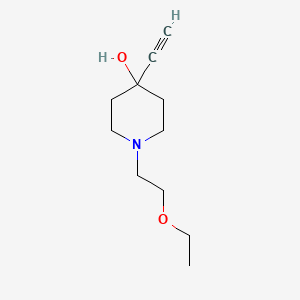
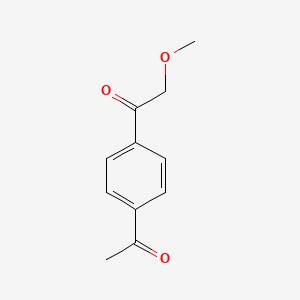

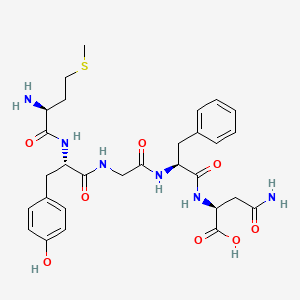

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
